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OK-432 stimulates both innate and adaptive immunity through multiple pathways:

¢ Immune Cell Activation: OK-432 activates natural killer (NK) cells, macrophages, and T cells,
enhancing their tumoricidal activity [1] [2]. It acts as a strong maturation signal for dendritic cells,
promoting their ability to initiate antigen-specific immune responses [3] [4] [5].

e Cytokine Induction: Exposure to OK-432 leads to significant production of interferon-gamma (IFN-
y), interleukin-1f (IL-1[3), tumor necrosis factor-alpha (TNF-a), IL-6, and IL-8 [1] [6]. This cytokine
induction occurs, at least partly, through the Toll-like receptor 4 (TLR4)-MD2 signaling pathway [4].

¢ Synergistic Effects: OK-432 acts synergistically with other immunotherapies. When combined with
recombinant interleukin-2 (rIL-2), it significantly enhances the expansion and cytotoxic activity of
tumor-infiltrating lymphocytes (TILs) compared to either agent alone [7].

The diagram below illustrates the core signaling pathway and primary immunological effects of OK-432 in

vitro.
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OK-432 in vitro immunomodulatory pathway.

Summary of Quantitative In Vitro Findings

The table below summarizes key quantitative data from selected in vitro studies.
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Experimental OK-432 Key Outcome Source

) Reported Results o
Context Concentration Measures (Citation)
Tumor- 1.0 pg/mL (with TIL expansion (cell 528 x 10° TILs (vs. 268 x  [7]
Infiltrating 100 U/mL rIL-2) count after 15 10> with rIL-2 alone);
Lymphocytes days); Cytotoxicity 50% lysis (vs. 12% with
(TILs) (% lysis of target riL-2 alone)

cells)

Dendritic Cell 10 pg/mL Used in a Induction of [5]
Maturation maturation cocktail homogeneous,

Anti-Leukemic

Component of

with PGE2 for
monocyte-derived
DCs

Frequencies of

functional, mature DCs
capable of priming
antigen-specific CTLs

Improved anti-leukemic

[3]

Immune Activity "Kit M" & "Kit I" activated and immune activation,

memory T cell particularly under

subsets; Anti- physiological hypoxic

leukemic activity culture conditions
Cytokine 0.1-1.0 KE/mL Induction of IFN-y, Dose-dependent reversal  [6]
Production IL-13, TNF-a of deficient IFN-y

(Mononuclear
Cells)

Detailed Experimental Protocols

Here are detailed methodologies for key in vitro applications of OK-432 cited in the literature.

production; Mitigated
inhibition of IL-1

Maturation of Dendritic Cells (DCs) for Inmunotherapy

This protocol uses OK-432 to generate mature DCs for cancer vaccine research [5].

e Step 1: Generate Immature DCs

o |solate PBMCs from human blood via leukapheresis and Ficoll density gradient centrifugation.
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o Plate PBMCs in serum-free AIM-V medium in adherent dishes (e.g., Primaria).

o Incubate for 18-24 hours at 37°C, 5% CO2.

o Remove non-adherent cells; culture adherent monocytes with 100 ng/mL GM-CSF and 50
ng/mL IL-4 for 5 days to differentiate them into immature DCs.

e Step 2: Mature DCs with OK-432

o Stimulate immature DCs with a maturation cocktail containing 10 pg/mL OK-432 and 10 ng/mL
PGE2.

o Culture for a further 2-3 days to obtain mature, cluster-controlled DCs.

o Quality Control: Verify maturity by flow cytometry. Mature DCs should show high expression of
CD80, CD86, CD40, and CD83.

Synergistic Expansion of Tumor-Infiltrating Lymphocytes (TILS)

This protocol describes using OK-432 with rIL-2 to enhance TIL growth and cytotoxicity [7].

e Step 1: Establish TIL Culture

o Obtain TILs from a digested tumor specimen, such as murine colon adenocarcinoma (MC-38).
o Culture TILs in complete media (e.g., RPMI-1640 with 10% FBS).

e Step 2: Co-stimulate with OK-432 and rIL-2

o Supplement culture media with 100 U/mL rIL-2 and 1.0 pg/mL OK-432.

o Maintain culture for approximately 15 days, refreshing media and cytokines as needed.

o Critical Note: Higher concentrations of OK-432 (e.g., 5 yg/mL) can inhibit TIL growth; optimal
concentration is crucial.

e Step 3: Assess Outcomes

o Expansion: Count cells to determine fold-increase.

o Cytotoxicity: Use a standard chromium-51 (51Cr) release assay against relevant tumor target
cells.
o Phenotype: Analyze TILs by flow cytometry for markers like Thy-1.2 and Lyt-2.

The experimental workflow for these key applications is summarized below.
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In vitro experimental workflows for OK-432 applications.

Key Considerations for Experimental Design

¢ Dose Optimization: OK-432 effects are concentration-dependent. A phase | trial established 30 KE
as the maximum tolerated dose in patients, but in vitro systems require empirical optimization for
each model [6] [7].

e Culture Conditions: Recent evidence suggests physiological hypoxia (5-10% O2) can improve the
anti-leukemic immune activity induced by OK-432-primed DCs compared to standard normoxia [3].

e Component Kits: In advanced immunotherapy, OK-432 is often used as a component in defined kits
containing multiple response modifiers (e.g., GM-CSF) to generate DCs [3].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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